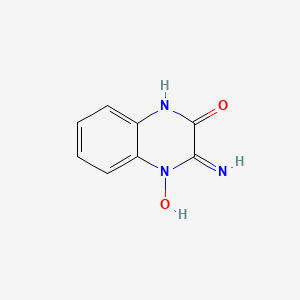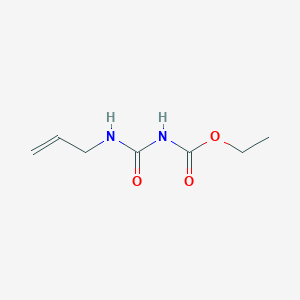![molecular formula C10H20N2O2 B13810744 [(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate is a chemical compound with a unique structure that includes a cyclopentyl ring, a methylamino group, and a dimethylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylamino group: This step often involves the use of methylamine in the presence of a suitable catalyst.
Attachment of the dimethylcarbamate moiety: This is usually done through a reaction with dimethylcarbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts can be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Can result in the formation of amines or alcohols.
Substitution: May produce substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can impact various signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate: shares similarities with other carbamate compounds, such as:
Uniqueness
- Structural Features : The specific arrangement of the cyclopentyl ring, methylamino group, and dimethylcarbamate moiety gives it unique chemical properties.
- Reactivity : Its reactivity profile may differ from other carbamates due to the steric and electronic effects of its substituents.
- Applications : Its potential applications in various fields may also distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H20N2O2/c1-11-9-6-4-5-8(9)7-14-10(13)12(2)3/h8-9,11H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
PMJASLJMTKKYSZ-IUCAKERBSA-N |
Isomerische SMILES |
CN[C@H]1CCC[C@H]1COC(=O)N(C)C |
Kanonische SMILES |
CNC1CCCC1COC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


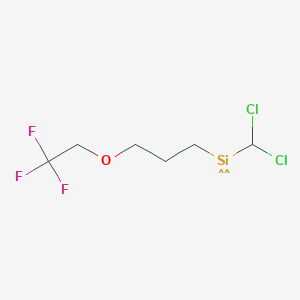
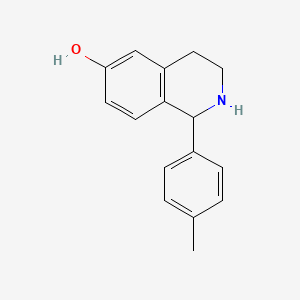
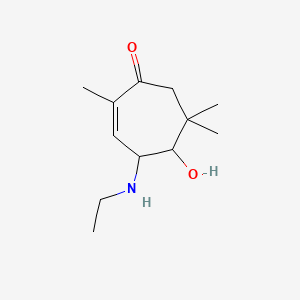
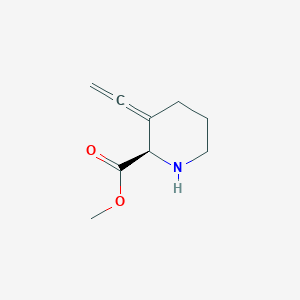
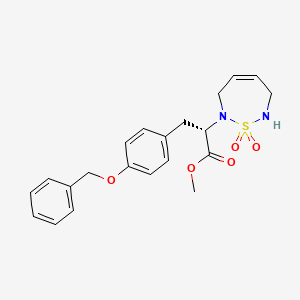
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
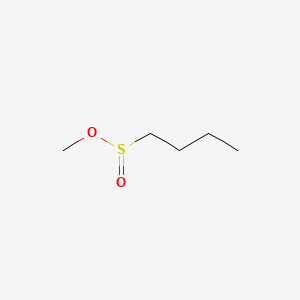
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
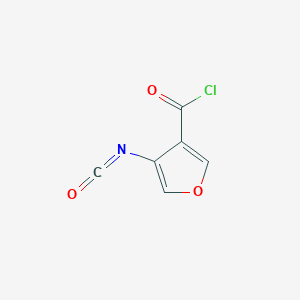
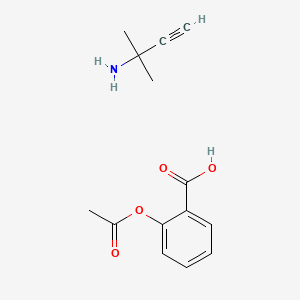
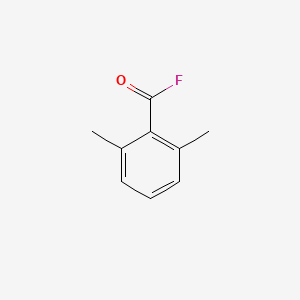
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
